4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
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Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzaldehyde moiety substituted with a chlorine atom
Preparation Methods
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2-chlorobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the benzaldehyde, forming the desired product .
Chemical Reactions Analysis
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential inhibitors of enzymes and receptors.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar compounds to 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde include:
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with a bromine substituent, used in various synthetic applications.
2-Chlorobenzaldehyde: A benzaldehyde derivative with a chlorine substituent, used as an intermediate in organic synthesis.
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: A related compound with a sulfonyl chloride group, used in the synthesis of sulfonamide derivatives.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties and versatility of this compound.
Properties
Molecular Formula |
C10H6BrClN2O |
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Molecular Weight |
285.52 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)-2-chlorobenzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)9-2-1-7(6-15)10(12)3-9/h1-6H |
InChI Key |
YOUXZCXNFAPHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)Br)Cl)C=O |
Origin of Product |
United States |
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